Spectroscopic and Synthetic Elucidation of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile: A Technical Guide for Researchers
Spectroscopic and Synthetic Elucidation of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive dedicated literature, this document leverages established principles of spectroscopy and synthetic organic chemistry, drawing upon data from analogous structures to present a robust and scientifically grounded profile of the target molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore a plausible synthetic pathway, predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provide detailed experimental considerations.
Introduction and Molecular Overview
Heterocyclic compounds containing imidazole and pyridine scaffolds are of significant interest due to their diverse biological activities and applications in materials science. The title compound, 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, combines these two key pharmacophores with a nitrile group, a versatile functional group that can participate in various chemical transformations. The unique electronic properties arising from the interplay of the electron-rich imidazole ring, the electron-deficient pyridine ring, and the electron-withdrawing nitrile group make this molecule a compelling target for further investigation.
Molecular Structure and Properties:
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Molecular Formula: C₉H₆N₄[1]
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Molecular Weight: 170.17 g/mol [1]
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Core Scaffolds: 1-substituted imidazole and a 2,4-disubstituted pyridine.
The structural arrangement of these components is anticipated to significantly influence the molecule's spectroscopic signature and chemical reactivity.
Caption: Molecular structure of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile.
Proposed Synthesis Pathway
Proposed Reaction Scheme:
The synthesis can be envisioned as a two-step process starting from commercially available 4-cyanopyridine.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
Part 1: Synthesis of 4-Cyanopyridine N-oxide
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Dissolution: Dissolve 4-cyanopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
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Oxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
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Reaction Setup: To a solution of 4-cyanopyridine N-oxide (1.0 eq) in a suitable solvent like acetonitrile, add imidazole (1.2-1.5 eq).
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Catalysis: Add a catalytic amount of an acid catalyst, such as Amberlyst-15.[2]
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Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
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Work-up: After completion, filter off the catalyst and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile.
Spectroscopic Data Analysis and Interpretation
The following sections detail the predicted spectroscopic data for 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, based on the analysis of its constituent moieties and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are discussed below.
3.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the imidazole and pyridine rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-2' (Im) | 8.0 - 8.2 | s | The proton at the C-2 position of the imidazole ring is typically the most deshielded. |
| H-5' (Im) | 7.4 - 7.6 | t | |
| H-4' (Im) | 7.2 - 7.4 | t | |
| H-6 (Py) | 8.7 - 8.9 | d | The proton ortho to the pyridine nitrogen is expected to be significantly deshielded. |
| H-5 (Py) | 7.8 - 8.0 | dd | |
| H-3 (Py) | 7.6 - 7.8 | d |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis. The protons of the imidazole ring in related structures typically appear in the range of δ 7.0-8.0 ppm.
3.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2' (Im) | 135 - 138 | The C-2 carbon of the imidazole ring is typically found in this region.[3] |
| C-5' (Im) | 128 - 130 | |
| C-4' (Im) | 118 - 120 | |
| C-2 (Py) | 150 - 152 | The carbon attached to two nitrogen atoms will be significantly deshielded. |
| C-6 (Py) | 148 - 150 | |
| C-4 (Py) | 140 - 142 | The carbon bearing the nitrile group will be deshielded. |
| C-5 (Py) | 122 - 124 | |
| C-3 (Py) | 115 - 117 | |
| CN | 116 - 118 | The nitrile carbon typically appears in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong |
| C=N and C=C (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
The presence of a sharp, medium-to-strong absorption band in the region of 2220-2240 cm⁻¹ will be a key indicator of the nitrile functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
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Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The fragmentation pattern will likely involve the loss of HCN (m/z = 27) from the nitrile group and fragmentation of the imidazole and pyridine rings.
Trustworthiness and Self-Validation
The protocols and data presented in this guide are based on established and well-documented chemical principles and spectroscopic trends. To ensure the integrity of the synthesis and characterization of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, the following self-validating system should be employed:
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Cross-Verification of Spectroscopic Data: The data obtained from ¹H NMR, ¹³C NMR, IR, and MS should be mutually consistent. For instance, the number of protons and carbons observed in the NMR spectra must match the molecular formula determined by high-resolution mass spectrometry.
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Purity Assessment: The purity of the synthesized compound should be assessed by multiple techniques, such as high-performance liquid chromatography (HPLC) and melting point analysis.
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Comparison with Predicted Data: The experimentally obtained spectroscopic data should be compared with the predicted values provided in this guide. Significant deviations may indicate the formation of an unexpected product or the presence of impurities.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile. By leveraging data from analogous structures and established chemical principles, this document offers a solid foundation for researchers to undertake the synthesis and characterization of this and other related heterocyclic compounds. The proposed synthetic route is practical, and the predicted spectroscopic data provide a clear roadmap for structural elucidation. As with any scientific endeavor, careful experimental execution and thorough data analysis are paramount to success.
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